Simurosertib

Vue d'ensemble

Description

Simurosertib, also known as TAK-931, is an oral cell division cycle 7 (CDC7) selective inhibitor . It has been shown to induce S phase delay and replication stress, causing mitotic aberrations through centrosome dysregulation and chromosome missegregation, resulting in irreversible antiproliferative effects in cancer cells .

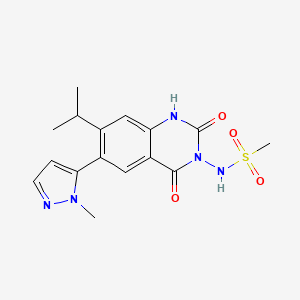

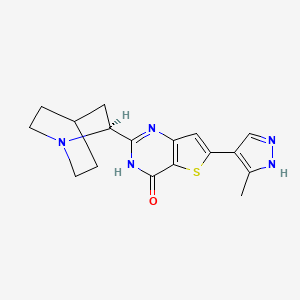

Molecular Structure Analysis

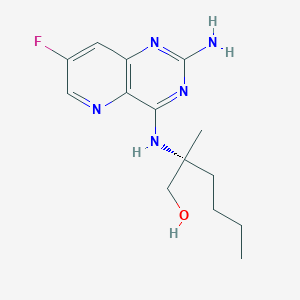

The molecular formula of this compound is C17H19N5OS . The InChIKey, which is a unique identifier for the compound, is XGVXKJKTISMIOW-ZDUSSCGKSA-N .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 341.43 . It is insoluble in water but soluble in DMSO and ethanol .

Applications De Recherche Scientifique

Recherche sur le cancer

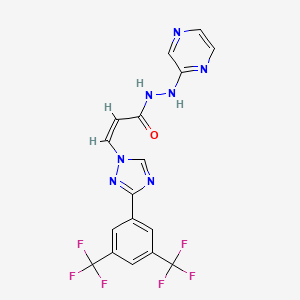

Simurosertib est étudié pour son potentiel dans le traitement du cancer. Il s'agit d'un inhibiteur du cycle de division cellulaire 7 (CDC7), une kinase sérine/thréonine qui joue un rôle important dans la réplication de l'ADN {svg_1}. Une étude de première administration chez l'homme, à doses croissantes, a été menée pour évaluer l'innocuité, la tolérance, la pharmacocinétique, la pharmacodynamique et l'activité de TAK-931 chez des patients japonais atteints de tumeurs solides avancées {svg_2}. L'étude a révélé que TAK-931 était tolérable avec un profil de sécurité gérable {svg_3}.

Réplication de l'ADN

CDC7, la cible de this compound, joue un rôle crucial dans la réplication de l'ADN {svg_4}. En inhibant CDC7, this compound peut potentiellement perturber le processus de réplication de l'ADN dans les cellules cancéreuses, conduisant à leur mort {svg_5}.

Réparation de l'ADN et signalisation de la recombinaison

En plus de son rôle dans la réplication de l'ADN, CDC7 joue également un rôle dans les voies de réparation de l'ADN et de signalisation de la recombinaison {svg_6}. Par conséquent, this compound pourrait potentiellement être utilisé dans des recherches étudiant ces voies {svg_7}.

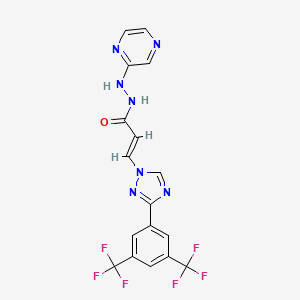

Biomarqueur dans les cancers

CDC7, la cible de this compound, est fortement exprimé dans une variété de tumeurs et est significativement associé à un pronostic défavorable des patients {svg_8}. Par conséquent, this compound pourrait potentiellement être utilisé dans des recherches en tant que biomarqueur dans les cancers {svg_9}.

Tolérance au stress de réplication

CDC7 joue un rôle important dans la tolérance au stress de réplication des cellules tumorales {svg_10}. Par conséquent, this compound pourrait potentiellement être utilisé dans des recherches étudiant la tolérance au stress de réplication des cellules tumorales {svg_11}.

Immunothérapie

Des conclusions précliniques suggèrent le potentiel thérapeutique de TAK-931 en termes d'efficacité antitumorale et d'immunité, ce qui pourrait améliorer le bénéfice clinique de l'immunothérapie actuellement utilisée par un traitement combiné {svg_12}.

Pharmacocinétique

This compound a été étudié pour sa pharmacocinétique. Le temps pour atteindre la concentration plasmatique maximale de TAK-931 était d'environ 1 à 4 heures après l'administration ; l'exposition systémique était approximativement proportionnelle à la dose {svg_13}.

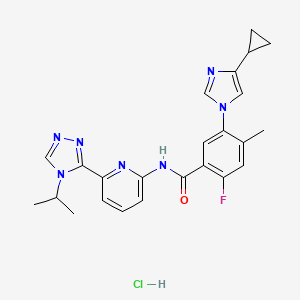

Activités antitumorales

This compound démontre de fortes activités antitumorales dans les modèles in vitro et in vivo {svg_14}. Cela en fait un composé prometteur pour des recherches supplémentaires et des applications thérapeutiques potentielles {svg_15}.

Mécanisme D'action

Simurosertib acts as a selective inhibitor of the cell division cycle 7 (CDC7) kinase . It induces S phase delay and replication stress, leading to mitotic aberrations through centrosome dysregulation and chromosome missegregation . This results in irreversible antiproliferative effects in cancer cells .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Simurosertib interacts with the CDC7 kinase, a serine/threonine kinase that plays a crucial role in DNA replication . It binds to and inhibits CDC7, preventing the initiation of DNA replication during mitosis . This interaction is ATP-competitive and time-dependent .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces S phase delay and replication stress, causing mitotic aberrations through centrosome dysregulation and chromosome missegregation . This results in irreversible antiproliferative effects in cancer cells . It also suppresses the cellular MCM2 phosphorylation at Ser40 (pMCM2) in a dose-dependent manner, leading to a delayed S phase progression, DNA-damage checkpoint activation, and caspase-3/7 activation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting CDC7 . This prevents the initiation of DNA replication during mitosis, which causes cell cycle arrest and induces apoptosis . It also suppresses DNA repair activity and enhances the biological activity of PARP inhibitors, topoisomerase inhibitors, and platinum compounds in human xenograft models .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits time-dependent effects. The time to maximum plasma concentration of this compound is approximately 1–4 hours post-dose . Systemic exposure is approximately dose-proportional . Post-treatment pharmacodynamic effects correlating to drug exposure have been observed .

Dosage Effects in Animal Models

In preclinical animal models, this compound demonstrated marked, dose-dependent antitumor activity, without severe body weight loss . It exhibited significant antiproliferative activity in these models .

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA replication, specifically the initiation of DNA replication during mitosis . It interacts with the CDC7 kinase in this pathway .

Subcellular Localization

This compound is likely to be localized in the nucleus given its mechanism of action. It interacts with CDC7, a nuclear protein involved in the initiation of DNA replication

Propriétés

IUPAC Name |

2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVXKJKTISMIOW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@@H]4CC5CCN4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1330782-76-7 | |

| Record name | Simurosertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330782767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simurosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SIMUROSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LST350G3XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester](/img/structure/B610766.png)